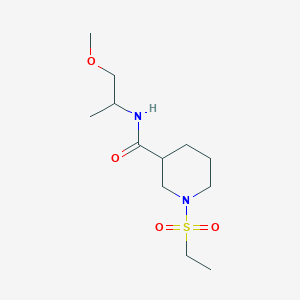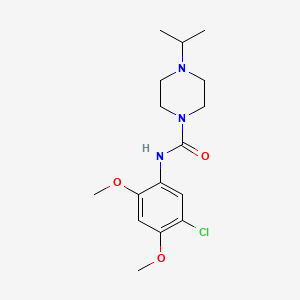![molecular formula C19H17ClFN3O3 B4696431 3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4696431.png)
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. Its structure consists of a bicyclo[2.2.1]heptene framework, which provides the compound with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally begins with the preparation of the core bicyclo[2.2.1]heptene structure. This can be achieved through [2+2] cycloaddition reactions involving suitable dienes and alkynes. Following this, functional groups such as the 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-ylamino and carboxylic acid moieties are introduced via amide bond formation and other coupling reactions under controlled conditions, such as using coupling agents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods: In an industrial setting, the compound can be produced using batch or continuous flow methods. Optimization of reaction parameters, such as temperature, solvent, and catalyst, ensures high yield and purity of the final product. Purification typically involves crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions may involve reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, while reduction might use hydrogen gas over a palladium catalyst. Substitution reactions can be facilitated by nucleophiles under basic conditions. Major Products: The major products of these reactions depend on the functional group targeted. For example, oxidation of the bicyclic ring may form an epoxide, while reduction can lead to a fully saturated bicyclo[2.2.1]heptane derivative.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis. Biology: It has potential as a molecular probe in biochemical assays due to its unique structure. Medicine: Research into its pharmacological properties has indicated potential applications as an anti-inflammatory agent or enzyme inhibitor. Industry: The compound's stability and reactivity make it suitable for use in material science, such as in the development of polymers or as a catalyst component.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its bicyclo[2.2.1]heptene framework allows for unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole and fluorobenzyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Compared to other compounds with a bicyclo[2.2.1]heptene core, this compound is unique due to the presence of the 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-ylamino group. Similar compounds include:
3-(1H-pyrazol-3-ylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
3-({[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
3-({[1-(6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Each of these similar compounds exhibits unique reactivity and applications, but none combine all the functional groups present in 3-({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]am
Properties
IUPAC Name |
3-[[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3/c20-13-2-1-3-14(21)12(13)9-24-7-6-15(23-24)22-18(25)16-10-4-5-11(8-10)17(16)19(26)27/h1-7,10-11,16-17H,8-9H2,(H,26,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQLBKNECEQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[5-[Bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B4696355.png)
![methyl 2-[(3-{4-[(4-chlorobenzoyl)oxy]-3-methoxyphenyl}-2-cyanoacryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4696357.png)
![METHYL 7-CYCLOPROPYL-3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4696359.png)
![2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4696362.png)
![N-[(2-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4696370.png)
![3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4696375.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-methylethanediamide](/img/structure/B4696382.png)
![(Z)-2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B4696385.png)
![3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE](/img/structure/B4696409.png)


![N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4696424.png)
![3-(2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B4696449.png)
![4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B4696457.png)
